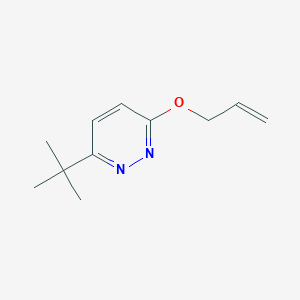

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine

Description

Properties

IUPAC Name |

3-tert-butyl-6-prop-2-enoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-5-8-14-10-7-6-9(12-13-10)11(2,3)4/h5-7H,1,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFVPLYQOBCROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from commercially available precursors.

Substitution Reactions: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl halides under basic conditions.

Ether Formation: The prop-2-en-1-yloxy group is introduced via an etherification reaction, where an appropriate alcohol (prop-2-en-1-ol) reacts with the pyridazine ring in the presence of a strong acid or base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Scientific Research Applications

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine can be compared with other similar compounds, such as:

3-Tert-butyl-6-(prop-2-yn-1-yloxy)pyridazine: This compound features a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group, leading to different reactivity and applications.

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyrimidine: This compound has a pyrimidine ring instead of a pyridazine ring, resulting in different chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The structure of this compound includes a pyridazine ring, a tert-butyl group, and a prop-2-en-1-yloxy substituent. The presence of the tert-butyl group enhances lipophilicity, which may improve the compound's pharmacokinetic profile in biological systems. The prop-2-en-1-yloxy moiety is hypothesized to facilitate interactions with biological targets, potentially leading to significant therapeutic effects.

Anticancer Activity

Research has indicated that compounds with similar structural characteristics exhibit notable anticancer activities. For instance, studies on related pyridazine derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | T-47D (breast cancer) | TBD | TBD |

| Pyridazine derivative I | MDA-MB-231 (breast cancer) | 0.43 ± 0.01 | Potent |

| Pyridazine derivative II | HT-29 (colon cancer) | TBD | Significant cytotoxicity |

Case Study : In a comparative study of pyridazine derivatives, it was found that certain compounds exhibited IC50 values ranging from 0.43 to 35.9 µM against breast cancer cell lines, indicating potential for further development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural similarities to other bioactive compounds known for COX inhibition. Preliminary studies suggest that this compound may inhibit COX enzymes, which play a critical role in inflammatory processes:

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | TBD |

| Standard Drug (Celecoxib) | 0.04 ± 0.01 |

The inhibition of COX enzymes could lead to reduced inflammation and pain, making this compound a candidate for further investigation in inflammatory diseases .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors involved in cancer and inflammatory pathways. The unique combination of functional groups may enhance binding affinity and specificity.

In Silico Studies : Computational docking studies suggest that the compound may interact effectively with key targets such as CDK2, which is implicated in cell cycle regulation and cancer proliferation .

Q & A

Basic: What are the established synthetic routes for 3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine?

Answer:

The synthesis typically involves two key steps:

Pyridazine Core Formation : Start with hydrazine derivatives reacting with diketones or diesters under controlled conditions (e.g., reflux in ethanol) to form the pyridazine backbone .

Substitution Reactions :

- Introduce the tert-butyl group via Friedel-Crafts alkylation or nucleophilic substitution using tert-butyl halides in the presence of a Lewis acid (e.g., AlCl₃) .

- The allyloxy group (prop-2-en-1-yloxy) is added through nucleophilic aromatic substitution (NAS) or coupling reactions. Allyl bromide or allyl alcohol derivatives are common reagents, requiring bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) .

Key Considerations : Monitor reaction progress via TLC or HPLC to prevent over-alkylation.

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the allyloxy group’s vinyl protons appear as distinct doublets (δ 5.2–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly if tert-butyl steric effects distort the pyridazine ring .

- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for the allyloxy group) .

Advanced: How can solvent and catalyst selection optimize the allyloxy substitution reaction?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS by stabilizing transition states. However, DMSO may cause side reactions with allyl halides at elevated temperatures .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems. Pd-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) is viable for electron-deficient pyridazines .

- Temperature Control : Reactions at 60–80°C balance kinetics and decomposition risks. Microwave-assisted synthesis can reduce reaction time .

Validation : Compare yields using DOE (Design of Experiments) to identify optimal parameters.

Advanced: How to address contradictions in reported synthetic yields for this compound?

Answer:

Contradictions often arise from:

- Impurity Profiles : Trace moisture or oxygen can deactivate catalysts. Use rigorous drying (e.g., molecular sieves) and inert atmospheres .

- Regioselectivity Issues : Competing substitution at position 4 vs. 6 may occur. Employ directing groups (e.g., nitro or amino) during core synthesis to control site selectivity .

- Analytical Variability : Standardize HPLC protocols (e.g., C18 column, acetonitrile/water gradient) to ensure consistent purity assessments .

Troubleshooting : Reproduce reactions with in situ FTIR or Raman spectroscopy to detect intermediate species.

Advanced: What computational strategies predict the compound’s reactivity in biological systems?

Answer:

- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., kinases or GPCRs) based on the tert-butyl group’s hydrophobicity and allyloxy flexibility .

- QSAR Modeling : Corrogate substituent effects (e.g., logP calculations for the allyloxy group) with bioactivity data from analogs .

- DFT Calculations : Analyze electron density maps to predict sites of metabolic oxidation (e.g., allylic C-H bonds) .

Validation : Cross-reference computational results with in vitro assays (e.g., microsomal stability tests).

Advanced: How to design bioactivity assays for this compound based on structural analogs?

Answer:

- Target Selection : Prioritize kinases or antimicrobial targets, as pyridazine derivatives often inhibit these .

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with ATP concentration titrations.

- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative strains, noting the allyloxy group’s membrane permeability effects .

- Control Experiments : Compare with analogs lacking the tert-butyl or allyloxy groups to isolate substituent contributions .

Advanced: What strategies mitigate steric hindrance from the tert-butyl group during functionalization?

Answer:

- Directed Metalation : Use lithiation at low temperatures (–78°C) with LDA or LTMP to bypass steric barriers .

- Protecting Groups : Temporarily mask the tert-butyl group (e.g., silylation) before introducing bulky substituents .

- Microwave Synthesis : Enhance reaction efficiency under high-pressure conditions to overcome steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.